molecular formula C9H18ClN B1531436 3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098022-76-3

3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1531436
CAS RN: 2098022-76-3
M. Wt: 175.7 g/mol
InChI Key: HQGWXPYGYMAXFL-UHFFFAOYSA-N
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Description

“3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the CAS Number: 2098022-76-3 . It has a molecular weight of 175.7 . The IUPAC name for this compound is (1R,5S)-3-ethyl-8-azabicyclo[3.2.1]octane hydrochloride .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for “3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride” is 1S/C9H17N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h7-10H,2-6H2,1H3;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

It is stored at room temperature .

Scientific Research Applications

    Organic Synthesis

    This compound is used as an important raw material and intermediate in organic synthesis, which is fundamental in developing new chemical entities .

    Pharmaceuticals

    It serves as an intermediate in pharmaceutical research, potentially for the synthesis of active pharmaceutical ingredients .

    Agrochemicals

    The compound may be used in the development of agrochemicals, contributing to pest control and crop protection .

    Dyestuff Field

    It could be involved in the synthesis of dyes and pigments for various industrial applications .

    Tropane Alkaloids Research

    The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which have a wide array of biological activities, suggesting its use in related research .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

3-ethyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h7-10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWXPYGYMAXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride

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